molecular formula C7H12Cl2N2 B018795 N-Methyl-o-phenylenediamine dihydrochloride CAS No. 25148-68-9

N-Methyl-o-phenylenediamine dihydrochloride

Cat. No. B018795
CAS RN: 25148-68-9
M. Wt: 195.09 g/mol
InChI Key: DKEONVNYXODZRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related phenylenediamine compounds involves several chemical reactions, including the Michael addition reaction, which is a method used to synthesize N,N,N',N'-tetra methyl propionate-1,4-phenylenediamine from 1,4-phenylenediamine and acrylic acid methyl ester, indicating a possible approach for synthesizing related compounds (Zheng Shao-tao, 2012).

Molecular Structure Analysis

The molecular and crystal structures of o-phenylenediamine derivatives have been elucidated through X-ray crystallography, revealing their complex formation through ionic and hydrogen bondings in the crystal state (H. Takayanagi et al., 1996).

Chemical Reactions and Properties

Oxidovanadium(IV), oxidomolybdenum(VI), and cobalt(III) complexes of o-phenylenediamine derivatives have shown notable oxidative dehydrogenation and photoluminescence properties (S. Chaudhuri et al., 2014). The reaction of o-phenylenediamine with chloranil, for example, involves dehydrogenation processes producing various compounds, highlighting the reactivity of phenylenediamine derivatives (T. Nogami et al., 1974).

Physical Properties Analysis

The physical properties of phenylenediamine derivatives, including their solubility in common organic solvents and thermal stability, have been assessed. A conjugated polymer containing phenylenediamine exhibited excellent solubility and thermal stability, indicating potential applicability for these compounds in various fields (Wen-Hsiang Chen et al., 2010).

Chemical Properties Analysis

The chemical properties, including the antioxidative potential of N,N'-substituted p-phenylenediamines, have been explored through electrochemical and spectroscopic studies. These studies suggest that the myotoxicity of certain phenylenediamines in rats correlates with their autoxidation rates, providing insights into their chemical behavior and potential toxic effects (Rex Munday et al., 1990).

Scientific Research Applications

  • Pharmaceutical Analysis : A study developed a new chromogenic reagent method using N-Methyl-o-phenylenediamine dihydrochloride (NNDPH) for determining phenylephrine hydrochloride in pharmaceutical preparations. This method utilizes an oxidative coupling reaction and ferric chloride in basic media (Hattab, Ahmed, & Anwar, 2020).

  • Photosynthetic Research : Phenylenediamines, including N-Methyl-o-phenylenediamine dihydrochloride, can restore electron flow in DBMIB-inhibited chloroplasts, which is crucial for understanding photosynthetic processes (Selman, 1976).

  • Polymer Science : A study in polymer degradation and stability examined the dehydrogenation of N,N′-substituted p-phenylenediamine antioxidants, including derivatives like N-Methyl-o-phenylenediamine dihydrochloride, highlighting their role in forming stable ketimine structures (Breza, Kortišová, & Cibulková, 2006).

  • Battery Technology : The solubility and stability of N-Methyl-o-phenylenediamine dihydrochloride in organic solvents are crucial for its application in non-aqueous Li-flow batteries, enhancing energy density and stable cycleability (Kim et al., 2017).

  • Electrochemistry : Research on Wurster's blue and N-Methyl-o-phenylenediamine dihydrochloride demonstrates their electron exchange reaction, important in understanding redox processes (Britt, 1964).

  • Toxicology and Genetics : The chromosome damaging potential of ortho-phenylenediamine derivatives, including N-Methyl-o-phenylenediamine dihydrochloride, has been investigated for its effects on inducing micronuclei in mice (Wild, King, & Eckhardt, 1980).

  • Material Science : The synthesis of aromatic diazatricycles from phenylenediamine-bis(methylene Meldrum's acid) derivatives, including N-Methyl-o-phenylenediamine dihydrochloride, contributes to the development of new materials with specific structural properties (Graf et al., 2002).

  • Electrochromic Applications : The synthesis and characterization of N,N,N′,N′- Tetraphenyl-1,4-phenylenediamine−Fluorene Alternating Conjugated Polymer, which includes derivatives of N-Methyl-o-phenylenediamine dihydrochloride, show potential for electrochromic applications (Chen et al., 2010).

Safety And Hazards

N-Methyl-o-phenylenediamine dihydrochloride is harmful by inhalation, in contact with skin, and if swallowed . It is irritating to eyes, respiratory system, and skin .

Future Directions

N-Methyl-o-phenylenediamine dihydrochloride is an important compound that is normally used to measure the antioxidant potential . It is also suitable for use in the peroxidase test .

properties

IUPAC Name

2-N-methylbenzene-1,2-diamine;dihydrochloride
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InChI

InChI=1S/C7H10N2.2ClH/c1-9-7-5-3-2-4-6(7)8;;/h2-5,9H,8H2,1H3;2*1H
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InChI Key

DKEONVNYXODZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CNC1=CC=CC=C1N.Cl.Cl
Source PubChem
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Molecular Formula

C7H10N2.2ClH, C7H12Cl2N2
Record name N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE
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DSSTOX Substance ID

DTXSID5025651
Record name N-Methyl-o-phenylenediamine dihydrochloride
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Molecular Weight

195.09 g/mol
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Physical Description

Crystals (from ethanol); light purple powder. (NTP, 1992)
Record name N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992)
Record name N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE
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Product Name

N-Methyl-o-phenylenediamine dihydrochloride

CAS RN

25148-68-9
Record name N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE
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Record name N-Methyl-o-phenylenediamine dihydrochloride
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Record name 1,2-Benzenediamine, N1-methyl-, hydrochloride (1:2)
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Record name N-Methyl-o-phenylenediamine dihydrochloride
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Record name N-methylbenzene-1,2-diamine dihydrochloride
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Melting Point

376 °F (NTP, 1992)
Record name N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-o-phenylenediamine dihydrochloride
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Citations

For This Compound
33
Citations
L Chenkual, DS Lalchandani… - Separation …, 2023 - Wiley Online Library
… , as well as N-methyl O-phenylenediamine dihydrochloride as genotoxic impurities of … sulfonate, and N-methyl-O-phenylenediamine dihydrochloride at test concentrations as low …
V Gayathri, N Shashikala, NM Gowda, GKN Reddy - 1993 - nopr.niscpr.res.in
… To a ~ixturc of N-methyl-o-phenylenediamine dihydrochloride (39 g; 0.1 mol) and isophthalic acid (8 g; 0.05 mol) was added 4N hydrochloric acid (600 ml)"followed by refluxing for …
Number of citations: 22 nopr.niscpr.res.in
L Zhao, H Xia, ZC Wang - Die Pharmazie-An International …, 2013 - ingentaconnect.com
… This intermediate reacted with N-Methyl-o-phenylenediamine dihydrochloride under alkaline condition and gave compound 4. In organic acid as solvent, and at a reaction temperature …
Number of citations: 1 www.ingentaconnect.com
CG Wahlgren, AW Addison - Journal of heterocyclic chemistry, 1989 - Wiley Online Library
… o-Hydroxyphenylacetic acid (6.08 g, 40 mmoles) and N-methylo-phenylenediamine dihydrochloride (7.80 g, 40 mmoles) were refluxed in 4 Ai hydrochloric acid (50 ml) for 75 hours. …
Number of citations: 20 onlinelibrary.wiley.com
H Skolnik, JG Miller, AR Day - Journal of the American Chemical …, 1943 - ACS Publications
Previous work3 has indicated that the chlorine atoms in 2-chloromethylbenzimidazole and 2-(achloroethyl)-benzimidazole are highly reactive. This was shown by the extreme ease with …
Number of citations: 32 pubs.acs.org
R Pan, G Li, S Liu, X Zhou, G Yang - Monatshefte für Chemie-Chemical …, 2016 - Springer
… A mixture of 2.00 g chelidamic acid (10 mmol), 4.10 g N-methyl-o-phenylenediamine dihydrochloride (21 mmol), and 10 cm 3 phosphoric acid (85 %) were heated to 180 C and stirred …
Number of citations: 15 link.springer.com
KG KAPURIYA - scholar.archive.org
… This was dissolved in polyphosphoric acid (65 g) at 150C, and Nmethyl-o-phenylenediamine dihydrochloride (1a) (4.88 g, 25 mmol) was added in small portions. After stirring at 150 C …
Number of citations: 0 scholar.archive.org
S Takahashi, H Kano - Chemical and Pharmaceutical Bulletin, 1964 - jstage.jst.go.jp
… l—Methyl-2—(0—hydroxyphenyl)benzimidazole“) (XI)~———A mixture of N—methyl~o—phenylenediamine dihydrochloride (0.5 g.), salicylic acid (0.4 g.) and phosphorous pentoxide (…
Number of citations: 34 www.jstage.jst.go.jp
S TAKAHASHI, H KANO - Chemical and Pharmaceutical Bulletin, 1968 - jstage.jst.go.jp
… 1,1’-Dimethyl-2,2’-bibenzimidazole 3—0xide (XVI)——A solution of XIIIb (0.22 g) and N—methyl—o~ phenylenediamine dihydrochloride (0.19 g) in MeOH (2.0 ml) was heated under …
Number of citations: 33 www.jstage.jst.go.jp
WY Su, RK Pan, JL Song, GB Li, SG Liu - Polyhedron, 2019 - Elsevier
… 2-(1H-benzimidazol-2-yl)-benzoic acid, N-methyl-o-phenylenediamine dihydrochloride and zinc(II) chloride anhydrous were purchased from Sigma-Aldrich. Fetal bovine serum (FBS), …
Number of citations: 18 www.sciencedirect.com

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